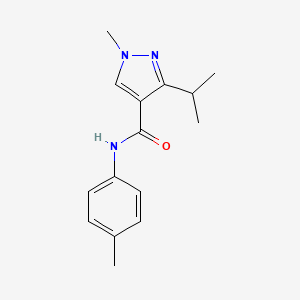![molecular formula C14H18N4O B7514262 1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)
1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, PPM-18, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of PPM-18 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that play a role in the progression of cancer and other diseases. PPM-18 has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, PPM-18 has been shown to inhibit the activity of the enzyme PTP1B, which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
PPM-18 has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators and cytokines, which are involved in the progression of inflammation and cancer. In addition, PPM-18 has been shown to improve insulin sensitivity and glucose tolerance, which are important factors in the development of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using PPM-18 in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of specific enzymes on disease progression. However, one limitation of using PPM-18 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for the study of PPM-18. One area of research is the development of PPM-18 derivatives that exhibit improved potency and selectivity. Another area of research is the investigation of the potential applications of PPM-18 in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of PPM-18 for therapeutic use.
Synthesis Methods
PPM-18 can be synthesized using various methods. One of the most common methods is the reaction of 2-(pyrazol-1-ylmethyl)aniline with propyl isocyanate in the presence of a base such as triethylamine. This reaction results in the formation of PPM-18 as a white solid.
Scientific Research Applications
PPM-18 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, PPM-18 has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
properties
IUPAC Name |
1-propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-8-15-14(19)17-13-7-4-3-6-12(13)11-18-10-5-9-16-18/h3-7,9-10H,2,8,11H2,1H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJMBXCGRVDFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)





![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)

![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)




